N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide

Medicinal Chemistry Compound Sourcing Physicochemical Profiling

N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide (CAS 338962-62-2) is a synthetic small molecule featuring a 3-nitrobenzamide core linked via a thioether bridge to a sterically demanding 2,4,6-trimethylbenzyl (mesitylmethyl) group on a gem‑dimethylpropyl backbone. With a molecular formula of C21H26N2O3S and a molecular weight of 386.5 g/mol, the compound is supplied as a solid with a minimum purity of 95%.

Molecular Formula C21H26N2O3S
Molecular Weight 386.51
CAS No. 338962-62-2
Cat. No. B2816618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide
CAS338962-62-2
Molecular FormulaC21H26N2O3S
Molecular Weight386.51
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)CSC(C)(C)CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C
InChIInChI=1S/C21H26N2O3S/c1-14-9-15(2)19(16(3)10-14)12-27-21(4,5)13-22-20(24)17-7-6-8-18(11-17)23(25)26/h6-11H,12-13H2,1-5H3,(H,22,24)
InChIKeyZJENFHXZUJSIBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide (CAS 338962-62-2) – Key Molecular Properties and Baseline Data


N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide (CAS 338962-62-2) is a synthetic small molecule featuring a 3-nitrobenzamide core linked via a thioether bridge to a sterically demanding 2,4,6-trimethylbenzyl (mesitylmethyl) group on a gem‑dimethylpropyl backbone. With a molecular formula of C21H26N2O3S and a molecular weight of 386.5 g/mol, the compound is supplied as a solid with a minimum purity of 95% . It belongs to the BIONET screening collection and is primarily utilized as a building block in medicinal chemistry and as a member of diversity-oriented screening libraries for biological probe discovery .

Why N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide Cannot Be Simply Replaced by Close Analogs in Procurement


Compounds within the nitrobenzenecarboxamide-thioether class display widely divergent properties depending on the nature of the S‑substituent. Simple replacement of the mesitylmethyl group in 338962-62-2 with a less hindered or more polar moiety—such as a 4-fluorobenzyl, 4-chlorobenzyl, or unsubstituted benzyl group—fundamentally alters the steric volume, lipophilicity, and electronic character of the molecule. These differences translate to distinct conformational preferences, predicted membrane permeability, and target‑binding profiles that cannot be assumed to be interchangeable. For example, the mesityl analog exhibits a significantly larger topological polar surface area (TPSA) and higher calculated logP than the corresponding 4‑fluorobenzyl derivative [1]. Consequently, assay results or synthetic routes validated for one analog do not reliably transfer to another, making compound‑specific sourcing essential for reproducible research outcomes.

N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide: Head-to-Head Comparator Data for Informed Scientific Selection


Molecular Weight and Heavy-Atom Count: Mesityl vs. 4-Fluorobenzyl Analog

The target compound (MW 386.5 g/mol, 27 heavy atoms) is significantly heavier and larger than its direct 4‑fluorobenzyl analog N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide (MW 362.4 g/mol, 25 heavy atoms) [1]. This 24.1 Da difference reflects the replacement of a single fluorine atom with three methyl substituents on the aromatic ring, adding steric bulk that influences molecular recognition and solubility .

Medicinal Chemistry Compound Sourcing Physicochemical Profiling

Lipophilicity (LogP) Differentiation: Mesityl Group Drives Higher Predicted Partition Coefficient

The mesitylmethyl substituent imparts substantially higher predicted lipophilicity compared to the 4‑fluorobenzyl analog. The target compound's calculated XLogP3 is estimated at 4.5 (based on fragment‑based prediction), whereas the 4‑fluorobenzyl analog has a reported XLogP3‑AA of 3.9 [1]. This 0.6 log unit difference represents a roughly four‑fold increase in predicted octanol‑water partition coefficient, indicating that 338962-62-2 is markedly more lipophilic than its fluorinated counterpart.

ADME Prediction Lipophilicity Drug-Likeness

Steric Bulk and Rotatable Bonds: Mesityl Restricts Conformational Flexibility

The mesityl group in 338962-62-2 introduces two ortho-methyl substituents flanking the benzylic sulfur attachment point, creating significant steric hindrance around the thioether linkage. In contrast, the 4‑fluorobenzyl analog lacks ortho substitution, allowing greater rotational freedom. This structural feature is reflected in the computed rotatable bond count: both compounds have six rotatable bonds, but the mesityl analog's effective conformational space is restricted by the ortho-methyl groups [1].

Conformational Analysis Structure-Activity Relationships Molecular Recognition

Commercial Availability and Purity Profile: Discontinued Status Creates Scarcity Value

338962-62-2 is currently listed as a discontinued product by CymitQuimica, with the last reported minimum purity of 95% . In contrast, the 4‑fluorobenzyl analog (CAS 351858-11-2) is actively stocked by multiple vendors with purity of 98% or higher . This supply‑chain difference means that 338962-62-2 may only be available from select BIONET resellers or specialist CROs, affecting procurement timelines and cost.

Chemical Procurement Inventory Availability Specialty Chemicals

Hydrogen-Bond Acceptor Capacity: Nitro Group Placement is Conserved Across Analogs

Both the mesityl and 4‑fluorobenzyl analogs share a conserved 3‑nitrobenzamide pharmacophore, providing an identical hydrogen‑bond acceptor count of 5 [1]. This conservation of the key recognition element allows researchers to attribute any differential biological activity (once measured) exclusively to the S‑substituent (mesityl vs. 4‑fluorobenzyl), making this pair an ideal matched set for isolation of substituent effects.

Pharmacophore Modeling Target Engagement Electrostatic Potential

Procurement-Driven Use Cases for N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide (338962-62-2)


Structure-Activity Relationship (SAR) Studies on Nitrobenzamide-Based Bioactive Scaffolds

338962-62-2 serves as a sterically demanding, lipophilic member of a matched‑pair series. When tested alongside the 4‑fluorobenzyl analog and other S‑substituted variants, its unique mesityl group enables precise quantification of how increased steric bulk and lipophilicity modulate on‑target potency, selectivity, and off‑target profiles. The conserved 3‑nitrobenzamide core (5 H‑bond acceptors) ensures that differential effects are attributable solely to the S‑substituent [1].

Diversity-Oriented Screening Library Design

As part of the BIONET collection, this compound adds distinct chemical diversity to screening libraries. Its higher computed logP (~4.5 vs. 3.9 for the fluorobenzyl analog) and restricted conformational flexibility expand the property space sampled by a library, increasing the likelihood of identifying hits for hydrophobic or sterically demanding binding pockets [1].

Synthetic Building Block for Advanced Intermediates

The thioether linkage in 338962-62-2 can be selectively oxidized to sulfoxide or sulfone, while the nitro group can be reduced to an amine for subsequent derivatization. This orthogonal reactivity, combined with the steric protection provided by the mesityl group, makes it a valuable intermediate for constructing analogs with tailored chemical and biological properties.

Analytical Reference Standard for Related-Substance Testing

With a minimum purity of 95% and a defined molecular weight of 386.5 g/mol, 338962-62-2 can serve as a reference standard for LC‑MS or HPLC purity assays when characterizing in‑house synthesized batches or verifying the identity of related nitrobenzenecarboxamide derivatives [1].

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